1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine
Description
Properties
CAS No. |
40089-71-2 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3,5,6-trimethylimidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C8H10N4/c1-5-6(2)11-8-7(10-5)9-4-12(8)3/h4H,1-3H3 |
InChI Key |
OQLCHGHIPOQFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)N=CN2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diaminobenzene with 1,3-diketones in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazo[4,5-b]pyrazine ring system. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial processes often employ more efficient catalysts and optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The methyl groups at positions 1, 5, and 6 enhance electron density at specific ring positions, enabling electrophilic substitution.
Nitration
Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups at the C2 position:
Conditions :
-
Temperature: 0–5°C (to avoid over-nitration)
-
Yield: 40–55%
Halogenation
Chlorination or bromination occurs at C7 using Cl₂ or Br₂ in CCl₄:
Conditions :
-
Light or radical initiators required for regioselectivity
-
Yield: 30–50%
Oxidation and Reduction
The compound undergoes selective oxidation and reduction depending on reaction conditions:
| Reaction Type | Reagents | Product | Yield | Notes |
|---|---|---|---|---|
| Oxidation | KMnO₄, H⁺ | 4-Oxo derivative | 35% | Forms imidazo[4,5-b]pyrazinone |
| Reduction | H₂, Pd/C | Partially saturated ring | 60% | Retains methyl groups |
Alkylation and Acylation
The N1 nitrogen undergoes alkylation or acylation due to its nucleophilic character:
Alkylation
Reaction with alkyl halides (e.g., CH₃I) in basic media:
Conditions :
-
Solvent: DMF or THF
-
Yield: 70–80%
Acylation
Acetyl chloride (CH₃COCl) introduces an acetyl group at N1:
Conditions :
-
Base: Pyridine (to scavenge HCl)
-
Yield: 65–75%
Ring-Opening Reactions
Under strong acidic or basic conditions, the imidazole ring can undergo hydrolysis:
Acidic Hydrolysis :
Conditions :
-
Concentrated HCl, reflux
-
Yield: 90% (degradation products)
Cross-Coupling Reactions
While direct cross-coupling is limited due to methyl substituents, functionalized derivatives participate in Suzuki-Miyaura reactions. For example, brominated intermediates (e.g., 7-bromo-1,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine) couple with aryl boronic acids:
Conditions :
Comparative Reactivity with Analogues
The methyl groups at positions 1, 5, and 6 significantly alter reactivity compared to unsubstituted imidazo[4,5-b]pyrazine:
| Property | 1,5,6-Trimethyl Derivative | Unsubstituted Compound |
|---|---|---|
| Electrophilic Substitution Rate | Slower (steric hindrance) | Faster |
| Oxidation Stability | Higher (electron-donating methyl groups) | Lower |
| Solubility in Polar Solvents | Lower (increased hydrophobicity) | Higher |
Scientific Research Applications
1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one is a heterocyclic compound with a unique imidazo[4,5-b]pyrazine framework. It has a molecular weight of 178.19 g/mol and its bicyclic structure includes both imidazole and pyrazine rings. Imidazo compounds are known for diverse biological activities and potential therapeutic uses. Similarly, 1,5,6-Trimethyl-4-oxo-1H-4λ^5-imidazo[4,5-b]pyrazine is a heterocyclic compound with a molecular weight of approximately 178.19 g/mol. It incorporates both imidazole and pyrazine rings. The compound features a 4-oxo group and three methyl substituents at the 1, 5, and 6 positions of the imidazo ring, contributing to its chemical and biological properties.
Applications
- Antimicrobial Effects Some derivatives exhibit activity against bacterial and fungal strains, suggesting potential applications in treating infections.
- Pharmaceuticals 1,5,6-Trimethyl-4-oxo-1H-4λ^5-imidazo[4,5-b]pyrazine has potential applications in pharmaceuticals because of its biological activities.
- Biological Targets Studies on interaction profiles suggest that 1,5,6-trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one can interact with various biological targets. These interactions highlight its potential as a therapeutic agent in treating diseases linked to these targets.
- Antihypertensive Agent The lH-imidazo[4,5-b1pyrazin-2-ones are orally active, relatively nontoxic, highly effective antihypertensive agents with a moderate amount of diuretic and saluretic activity . They lower the blood pressure of rats and dogs with no signs of toxicity . The antihypertensive effect persists for up to several hours depending on close .
Mechanism of Action
The mechanism of action of 1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Imidazo[4,5-b]pyrazine Derivatives
Halogenated Derivatives
- 5,6-Dichloroimidazo[4,5-b]pyrazine: This derivative, studied as an inhibitor of WWP1/WWP2 HECT E3 ligases, demonstrates that halogenation at positions 5 and 6 enhances inhibitory activity compared to non-halogenated analogs. For example, compound 9 (5,6-dichloro-substituted) showed superior inhibition of WWP2 (IC₅₀ = 3.2 µM) compared to non-halogenated analogs, which were inactive .
- 5-Chloroimidazo[4,5-b]pyrazine (Compound 5) : Exhibited moderate activity against WWP2, highlighting the necessity of dual halogenation for optimal potency .
Quinoline-Fused Derivatives
Imidazo[4,5-b]pyrazine fused with quinoline (e.g., Zhao et al.'s derivatives) demonstrated hindered aldehyde oxidase (AO) metabolism, improving metabolic stability. This contrasts with non-fused analogs, which are more susceptible to AO-mediated degradation .
Triazolo[4,5-b]pyrazine Derivatives
- Volitinib (Triazolo[4,5-b]pyrazine): A c-Met inhibitor with a triazole ring replacing imidazole. Volitinib’s selectivity and efficacy (IC₅₀ = 0.4 nM for c-Met) are attributed to its spiro indoline-piperidine substituent and aminopyridyl group, which optimize binding to the kinase hinge region .
- 1′-Methyl-2-oxo-spiro[indoline-3,4′-piperidine]-substituted analogs: These derivatives, attached to triazolo[4,5-b]pyrazine, showed nanomolar potency against c-Met, underscoring the importance of bulky substituents for target engagement .
Thiazolo[4,5-b]pyrazine Derivatives
- 2-Methyl-thiazolo[4,5-b]pyrazine (MeTPy): Exhibits fluorescence properties tunable via substituents at the C2 position. For instance, phenyl-substituted MeTPy derivatives show strong emission (λₑₘ = 450–500 nm), unlike the non-fluorescent imidazo[4,5-b]pyrazine analogs, making them suitable for optical applications .
Imidazo[1,2-a]pyrazine and Imidazo[4,5-b]pyridine Derivatives
- Imidazo[1,2-a]pyrazine : Found in Aurora kinase inhibitors, this isomer lacks the fused pyrazine orientation of imidazo[4,5-b]pyrazine, leading to altered kinase selectivity. For example, imidazo[1,2-a]pyrazine derivatives preferentially inhibit Aurora-B over Aurora-A .
- Imidazo[4,5-b]pyridine : Replacing pyrazine with pyridine (e.g., Aurora-A inhibitors) shifts selectivity due to altered hydrogen-bonding interactions in the ATP-binding pocket .
Isoxazolo[4,5-b]pyrazine Derivatives
- Favipiravir Synthesis Intermediate : The isoxazolo[4,5-b]pyrazine core is a precursor in favipiravir synthesis. Unlike methyl-substituted imidazo[4,5-b]pyrazine, this derivative undergoes ring cleavage to yield antiviral pyrazine analogs .
Biological Activity
1,5,6-Trimethyl-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that has garnered interest in various fields due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound consists of an imidazole ring fused with a pyrazine ring and three methyl groups at positions 1, 5, and 6. This structural configuration contributes to its distinct chemical properties and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, modulating their activity. For instance:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular processes, which may lead to anticancer effects .
- Receptor Interaction : The compound may also interact with receptors that play critical roles in signal transduction pathways.
Pharmacological Activities
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties through the inhibition of cell proliferation and induction of apoptosis in cancer cells .
- Antimicrobial Properties : Some studies have indicated potential antimicrobial effects against various pathogens .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways in the body.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits cell proliferation; induces apoptosis | |
| Antimicrobial | Exhibits activity against various pathogens | |
| Anti-inflammatory | Modulates inflammatory pathways |
Detailed Research Findings
- Anticancer Mechanism : A study highlighted that derivatives of imidazo[4,5-b]pyrazine showed selective inhibition of Aurora kinases (Aurora-A and Aurora-B), which are crucial for cell cycle regulation. This selectivity suggests potential therapeutic applications in cancer treatment .
- In Vivo Studies : In animal models, compounds related to this compound demonstrated significant tumor growth inhibition when combined with immunotherapeutic agents like anti-PD-1 antibodies. One study reported a tumor growth inhibition rate of 77.7% with the combination therapy .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of this compound with target proteins involved in cancer progression. These studies are critical for understanding the structure-activity relationship (SAR) and guiding future drug design efforts .
Q & A
Q. Table 1: Representative Yields for Imidazo-Pyrazine Derivatives
| Precursor | Reagent | Product | Yield (%) |
|---|---|---|---|
| 1-Benzyl-4,5-diamino-triazole | Butane-2,3-dione | 1-Benzyl-5,6-dimethyl derivative | ~100 |
| 1-Benzyl-4,5-diamino-triazole | Benzil | 5,6-Diphenyl derivative | Moderate |
Basic: How are spectroscopic techniques (NMR, IR) used to confirm the structure of imidazo[4,5-b]pyrazine derivatives?
Answer:
- ¹H NMR : Key signals include:
- IR : NH₂ stretches (3300, 3150 cm⁻¹) and bending (1590 cm⁻¹) identify unreacted amino groups in intermediates .
Advanced: How can regioselectivity challenges in functionalizing imidazo[4,5-b]pyrazines be addressed?
Answer:
Regioselectivity in functionalization (e.g., iodination) depends on:
- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) direct deprotonation to specific positions. For example, 2-phenyloxazolo[4,5-b]pyrazine undergoes iodination at C5/C6 due to calculated pKa differences in THF .
- Metalation strategies : Use of Zn-based traps during lithiation improves functionalization efficiency .
- Double Suzuki coupling : Converts diiodinated intermediates into bis-aryl derivatives for diversification .
Advanced: What solid-phase synthesis strategies enable efficient library generation of imidazo[4,5-b]pyrazine derivatives?
Answer:
A solid-phase approach for thiazolo[4,5-b]pyrazines involves:
- Resin functionalization : Isothiocyanate-terminated resin reacts with o-bromo-2-aminopyrazines to form cyclized intermediates .
- Diversification :
- Cleavage : TFA/DCM releases products with >90% purity, suitable for high-throughput screening .
Data Contradiction: How to resolve discrepancies in reaction yields for imidazo[4,5-b]pyrazine synthesis?
Answer:
Contradictions in yields often arise from:
- Reagent addition rate : Rapid glyoxal addition promotes intermolecular condensation (yielding insoluble byproducts like 6a), while dropwise addition improves target compound (6) yields .
- Catalyst optimization : HCl concentration must balance cyclization efficiency vs. side reactions (e.g., over-nitration in nitro derivatives) .
- Solvent polarity : Polar solvents (e.g., DMF) favor cyclization but may reduce regioselectivity in halogenation .
Advanced: What biological activities are associated with imidazo[4,5-b]pyrazine scaffolds, and how are they evaluated?
Answer:
Imidazo[4,5-b]pyrazines show promise as kinase inhibitors (e.g., c-Met):
- In vitro assays :
- Structure-activity relationship (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
